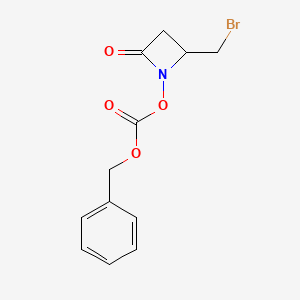
1-Benzyloxycarbonyloxy-4-bromomethylazetidinone
Número de catálogo B8551188
Peso molecular: 314.13 g/mol
Clave InChI: BBGOHVSPQHZEPL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US04751296
Procedure details


To a solution of 0.3 g (1.28 mmole) of N-benzyloxycarbonyloxy but-3-eneoic acid amide in 20 ml of acetonitrile was added 0.1857 g (1.36 mmole) of potassium carbonate followed by 2 ml of water. The mixture was stirred vigorously for one minute and a solution of 0.2383 g (1.34 mmole) of N-bromosuccinimide in 5 ml of acetonitrile was added dropwise over 5 minutes with continued vigorous stirring. Stirring was continued for 10 minutes post addition and then the mixture was diluted with 200 ml of ethyl acetate. The solution was washed with water, aqueous 10% sodium bisulfite and brine and was dried over magnesium sulfate. The solvent was evaporated to provide 0.4686 g of the title compound as a pale yellow oil. The product was contaminated with minor amounts of succinimide and N-hydroxy-4-bromomethylazetidinone.
Name
N-benzyloxycarbonyloxy but-3-eneoic acid amide
Quantity
0.3 g
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]([O:11][NH:12][C:13](=[O:17])[CH2:14][CH:15]=[CH2:16])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].O.[Br:25]N1C(=O)CCC1=O>C(#N)C.C(OCC)(=O)C>[CH2:1]([O:8][C:9]([O:11][N:12]1[CH:15]([CH2:16][Br:25])[CH2:14][C:13]1=[O:17])=[O:10])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
N-benzyloxycarbonyloxy but-3-eneoic acid amide
|
|
Quantity
|
0.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)ONC(CC=C)=O
|
|
Name
|
|
|
Quantity
|
0.1857 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
0.2383 g
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Four
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred vigorously for one minute
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was continued for 10 minutes post addition
|
|
Duration
|
10 min
|
WASH
|
Type
|
WASH
|
|
Details
|
The solution was washed with water, aqueous 10% sodium bisulfite and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
Outcomes


Product
Details
Reaction Time |
1 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)ON1C(CC1CBr)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.4686 g | |
| YIELD: CALCULATEDPERCENTYIELD | 116.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

